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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrosophenol

Cat. No.: B077472

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
2,6-Dimethyl-4-nitrosophenol, a significant intermediate in organic synthesis. Due to the
limited availability of complete, published experimental spectra for this specific compound, this
document combines reported data with typical spectroscopic values for structurally related
compounds to offer a predictive profile. This guide is intended to support research and
development activities by providing key data points for the characterization of 2,6-Dimethyl-4-
nitrosophenol.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2,6-

Dimethyl-4-nitrosophenol.

Table 1: *H NMR Spectroscopic Data
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s Chemical Shift ()
Protons Multiplicity Notes
Ppm

-CHs (at C2, C6) Singlet ~22 Reported value.[1]

Reported range. Due

to symmetry, these

Ar-H (at C3, C5) Singlet 8.1-8.3
protons are expected
to be equivalent.[1]
The chemical shift is
) ] dependent on solvent,
-OH Singlet (broad) Variable )
concentration, and
temperature.
= 13 1 1
Carbon Chemical Shift (6) ppm Notes
Based on typical values for
-CHs (at C2, C6) 15-20 ,
methyl-substituted phenols.
Aromatic carbons adjacent to
C3,C5 130 - 140 _
the nitroso group.
Carbon bearing the nitroso
C4 150 - 160
group.
Carbons bearing the methyl
C2,C6 125-135
groups.
Carbon bearing the hydroxyl
C1 155 - 165

group.

Note: The predicted 3C NMR data is based on established chemical shift ranges for substituted
aromatic compounds. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)
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. Wavenumber .
Functional Group Intensity Notes
(cm™)
Characteristic of
phenolic hydroxyl
O-H stretch 3200 - 3600 Strong, Broad i
group, subject to
hydrogen bonding.
Aromatic C-H stretch 3000 - 3100 Medium to Weak
C=C stretch ) Multiple bands are
] 1450 - 1600 Medium
(aromatic) expected.
N=0 stretch 1500 - 1550 Medium to Strong
C-N stretch 1340 - 1390 Medium
O-H bend 1330 - 1440 Medium
C-O stretch 1180 - 1260 Strong
Molar Absorptivity
Solvent Amax (nm) (©) Notes
€
This absorption is
- i attributed to the n -
Not specified ~ 350 Data not available

TT* transition of the

nitroso group.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for

2,6-Dimethyl-4-nitrosophenol.

Synthesis of 2,6-Dimethyl-4-nitrosophenol

The established method for the synthesis of 2,6-Dimethyl-4-nitrosophenol is through the

direct nitrosation of 2,6-Dimethylphenol.[1]
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Materials:

2,6-Dimethylphenol

Sodium nitrite (NaNO2)

Hydrochloric acid (HCI) or Sulfuric acid (H2S0a4)
e Ice

Water

Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

Dissolve 2,6-Dimethylphenol in a suitable solvent and cool the solution in an ice bath to 0-5
°C.

o Slowly add a chilled agueous solution of sodium nitrite to the cooled solution of 2,6-
Dimethylphenol with constant stirring.

e Maintain the temperature below 5 °C and slowly add dilute hydrochloric acid or sulfuric acid
dropwise to the reaction mixture.

o Continue stirring the mixture in the ice bath for 1-2 hours.
e The resulting precipitate of 2,6-Dimethyl-4-nitrosophenol can be collected by filtration.

e The crude product can be purified by recrystallization from a suitable solvent.

NMR Spectroscopy

Instrumentation:
e A 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:
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» Dissolve approximately 5-10 mg of purified 2,6-Dimethyl-4-nitrosophenol in about 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-ds) in an NMR tube.

o Tetramethylsilane (TMS) is typically used as an internal standard (6 0.00 ppm).
1H NMR Acquisition:
e Acquire the spectrum using a standard proton pulse program.

o Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a
good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition:
e Acquire the spectrum using a proton-decoupled pulse program.

o Typical parameters include a spectral width of 0-220 ppm and a larger number of scans
compared to *H NMR due to the lower natural abundance of 13C.

IR Spectroscopy

Instrumentation:
e A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,
transparent pellet using a hydraulic press.

e Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.

Data Acquisition:

e Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm~1.
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e Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

UV-Vis Spectroscopy

Instrumentation:
e A UV-Vis spectrophotometer.
Sample Preparation:

e Prepare a dilute solution of 2,6-Dimethyl-4-nitrosophenol in a UV-grade solvent (e.g.,
ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an
absorbance reading between 0.1 and 1.0 at the Amax.

Data Acquisition:
e Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm.
» Use the pure solvent as a blank to zero the spectrophotometer.

» To study the effect of solvent polarity, prepare solutions of the same concentration in different
solvents (e.g., a non-polar solvent like hexane and a polar solvent like ethanol) and record
the spectra.

Visualized Synthesis Workflow

The synthesis of 2,6-Dimethyl-4-nitrosophenol from 2,6-Dimethylphenol can be visualized as
a straightforward electrophilic aromatic substitution reaction.
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Caption: Synthesis of 2,6-Dimethyl-4-nitrosophenol via nitrosation of 2,6-Dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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